clopidogrel thiolactone

Vue d'ensemble

Description

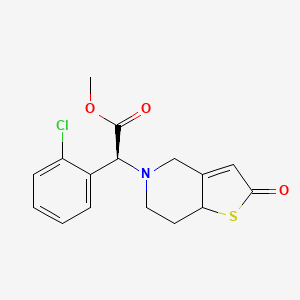

Clopidogrel thiolactone (2-oxo-clopidogrel) is a critical intermediate metabolite in the bioactivation pathway of clopidogrel, a widely prescribed antiplatelet prodrug. Clopidogrel itself requires a two-step hepatic cytochrome P450 (CYP)-mediated oxidation to form the active thiol metabolite that irreversibly inhibits the P2Y12 ADP receptor on platelets, thereby preventing thrombus formation . The thiolactone intermediate is generated via CYP2C19, CYP3A4, and CYP2B6, with only ~15% of clopidogrel undergoing this conversion due to competing hydrolysis pathways to inactive metabolites . Its instability and low systemic exposure have made quantification challenging, necessitating specialized LC-MS/MS methods .

This compound’s pharmacological significance lies in its role as a precursor to the active metabolite. However, its direct antiplatelet activity is negligible compared to the final thiol metabolite . Recent prodrug strategies, such as PLD-301 and vicagrel, aim to bypass CYP-dependent activation by directly delivering the thiolactone or its analogs, addressing clopidogrel resistance in CYP2C19 poor metabolizers (PMs) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du thiolactone de clopidogrel implique une conversion enzymatique en deux étapes. La première étape est une oxydation du clopidogrel dépendante du cytochrome P450 (CYP) pour former le 2-oxo-thiolactone de clopidogrel. Ceci est suivi d’une deuxième ouverture oxydative du cycle thiolactone dépendante du CYP pour produire le métabolite thiol actif .

Méthodes de production industrielle : La production industrielle du thiolactone de clopidogrel implique généralement l’utilisation de procédés biocatalytiques. Les peroxydases fongiques ont été utilisées pour imiter les réactions P450 in vitro, nécessitant uniquement un hydroperoxyde comme oxydant. Cette méthode a été optimisée pour obtenir des rendements élevés et une pureté élevée de l’intermédiaire thiolactone .

Analyse Des Réactions Chimiques

Types de réactions : Le thiolactone de clopidogrel subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le thiolactone est oxydé par les enzymes du cytochrome P450 pour former le métabolite thiol actif.

Réduction : Le thiolactone peut être réduit en sa forme thiol correspondante dans des conditions spécifiques.

Substitution : Le cycle thiolactone peut être ouvert par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Enzymes du cytochrome P450, hydroperoxyde.

Réduction : Agents réducteurs tels que l’acide ascorbique, le TCEP ou le DTT.

Substitution : Nucléophiles tels que les thiols ou les amines.

Principaux produits formés : Le principal produit formé à partir de l’oxydation du thiolactone de clopidogrel est le métabolite thiol actif, qui est responsable des effets antiplaquettaires du clopidogrel .

4. Applications de la Recherche Scientifique

Le thiolactone de clopidogrel a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme intermédiaire dans la synthèse de métabolites thiols actifs.

Biologie : Étudié pour son rôle dans l’activation métabolique du clopidogrel et ses interactions avec des enzymes telles que le cytochrome P450 et la paraoxonase-1.

Médecine : Investigué pour son potentiel thérapeutique dans la prévention des événements athérothrombotiques en inhibant l’agrégation plaquettaire.

Industrie : Employé dans la production d’agents antiplaquettaires et de produits pharmaceutiques connexes.

Applications De Recherche Scientifique

Overcoming Clopidogrel Resistance

One of the primary applications of clopidogrel thiolactone is its potential to address clopidogrel resistance, which affects a substantial portion of patients. Approximately 45% of individuals exhibit variability in their response to clopidogrel due to genetic factors, particularly variations in the CYP2C19 gene. This variability can lead to inadequate production of the active metabolite, resulting in increased risks of cardiovascular events such as stent thrombosis and myocardial infarction .

PLD-301: A Prodrug Approach

Research has led to the development of PLD-301, a phosphate prodrug designed to convert into this compound upon administration. Studies indicate that PLD-301 demonstrates a significantly higher oral bioavailability (4- to 5-fold) compared to clopidogrel itself, making it a promising candidate for clinical use in patients who are poor responders to standard clopidogrel therapy . The pharmacokinetic parameters suggest that lower doses could be effective, thereby reducing the risk of dose-related toxicity .

Metabolic Pathways and Active Metabolite Formation

This compound serves as an intermediate in the bioactivation pathway of clopidogrel. The conversion from clopidogrel to its active form involves several metabolic steps:

- Oxidation by Cytochrome P450 : Clopidogrel is first oxidized by cytochrome P450 enzymes to form 2-oxo-clopidogrel.

- Thiolactone Formation : The 2-oxo-clopidogrel can then undergo hydrolysis, leading to the formation of the thiolactone intermediate.

- Active Metabolite Generation : This thiolactone can subsequently be converted into the active thiol metabolite that irreversibly binds to the P2Y12 receptor on platelets, inhibiting aggregation .

The understanding of these metabolic pathways is crucial for developing strategies that enhance the efficacy of clopidogrel therapy and mitigate resistance.

Hydrogen Sulfide Donor Potential

Recent studies have identified clopidogrel as a potential hydrogen sulfide donor due to its unique thioenol substructure formed during metabolism. Hydrogen sulfide has emerged as a critical signaling molecule with various therapeutic implications, including vasodilation and cytoprotection .

Mechanistic Insights

The thioenol derivatives associated with clopidogrel bioactivation can release hydrogen sulfide through spontaneous degradation. This discovery opens avenues for utilizing clopidogrel not only as an antiplatelet agent but also as a therapeutic agent capable of modulating hydrogen sulfide levels in clinical settings .

Case Studies and Clinical Implications

Numerous studies have documented the clinical implications of using this compound and its derivatives:

- Clinical Efficacy : In trials involving patients with coronary artery disease, those treated with PLD-301 exhibited improved platelet inhibition compared to traditional clopidogrel therapy.

- Pharmacogenetic Insights : Genetic testing for CYP2C19 variants has become increasingly relevant in guiding therapy choices for patients at risk of resistance .

Tables

| Application Area | Description |

|---|---|

| Overcoming Drug Resistance | Utilization of PLD-301 to enhance bioavailability and efficacy in resistant patients |

| Metabolic Pathways | Insights into conversion processes from clopidogrel to active metabolites |

| Hydrogen Sulfide Donor | Potential therapeutic applications based on hydrogen sulfide release from clopidogrel metabolism |

Mécanisme D'action

Le thiolactone de clopidogrel est activé par un processus enzymatique en deux étapes. La première étape implique l’oxydation du clopidogrel pour former l’intermédiaire thiolactone. La deuxième étape est l’ouverture oxydative du cycle thiolactone, conduisant à la formation du métabolite thiol actif. Ce métabolite actif se lie de manière irréversible aux récepteurs de l’adénosine diphosphate P2Y12 sur les plaquettes, empêchant la liaison de l’adénosine diphosphate et l’activation et l’agrégation plaquettaire subséquentes .

Composés Similaires :

Thiolactone de Prasugrel : Comme le clopidogrel, le prasugrel est un prod médicament antiplaquettaire qui est converti en son métabolite actif par l’intermédiaire d’un intermédiaire thiolactone.

Thiolactone de Ticlopidine : Un autre agent antiplaquettaire qui subit une activation métabolique similaire pour former son métabolite thiol actif.

Unicité : Le thiolactone de clopidogrel est unique dans sa voie métabolique, impliquant des enzymes spécifiques du cytochrome P450 pour son activation. Cette voie conduit à la formation d’isomères thiols distincts, qui ont des degrés d’activité variables vis-à-vis du récepteur P2Y12 .

Comparaison Avec Des Composés Similaires

Structural and Metabolic Comparison

Clopidogrel thiolactone shares structural similarities with other thienopyridine intermediates, such as prasugrel’s thiolactone and ticlopidine derivatives. Key differences include:

Key Insights :

- Prasugrel’s carboxylesterase-mediated hydrolysis avoids CYP2C19 limitations, enabling faster and more consistent active metabolite generation .

- PLD-301 and vicagrel bypass hepatic CYP metabolism, significantly improving bioavailability and reducing interpatient variability .

Pharmacodynamic and Pharmacokinetic Profiles

Antiplatelet Potency (ED50)

| Compound | ED50 (mg/kg) | Bleeding Time (BT2, min) | ED50/BT2 Ratio |

|---|---|---|---|

| Clopidogrel | 3.96 | 12.5 | 0.32 |

| Prasugrel | 0.50 | 8.2 | 0.06 |

| 5c (thiolactone derivative) | 2.16 | 9.1 | 0.24 |

| PLD-301 | 0.74* | 7.8* | 0.09* |

*Data extrapolated from rat studies .

- PLD-301 and 5c (a thiolactone-based analog) exhibit intermediate potency between clopidogrel and prasugrel but with improved safety profiles (lower bleeding risk) .

- Vicagrel demonstrates ED50 values comparable to prasugrel, with 6-fold higher bioavailability than clopidogrel .

Bioavailability and Clinical Implications

- This compound has low systemic exposure due to rapid conversion to the active metabolite and instability .

- PLD-301 achieves 4–5× higher bioavailability of this compound than clopidogrel itself, enabling lower effective doses (24 µmol/kg vs. clopidogrel’s 75–300 mg) .

- Vicagrel converts to the thiolactone with 94% efficiency, compared to clopidogrel’s 13%, making it viable for CYP2C19 PMs .

Activité Biologique

Clopidogrel thiolactone is a significant intermediate in the metabolic activation of clopidogrel, an antiplatelet prodrug widely used to prevent thrombotic events. Understanding its biological activity is crucial for optimizing therapeutic strategies and addressing clopidogrel resistance observed in some patients. This article provides a detailed overview of this compound's biological activity, including its pharmacokinetics, mechanisms of action, and implications for clinical practice.

Overview of Clopidogrel Metabolism

Clopidogrel is metabolized in a two-step process primarily by cytochrome P450 enzymes, particularly CYP2C19. The first step involves the oxidation of clopidogrel to form 2-oxo-clopidogrel, which can further convert into this compound. This thiolactone is then hydrolyzed to produce the active thiol metabolite that irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation .

Metabolic Pathway

The metabolic pathway can be summarized as follows:

- Clopidogrel → 2-Oxo-clopidogrel (via CYP450)

- 2-Oxo-clopidogrel → This compound

- This compound → Active Thiol Metabolite

Antiplatelet Activity

The primary biological activity of this compound is its role as a precursor to the active thiol metabolite, which exerts potent antiplatelet effects. Studies have demonstrated that this active metabolite inhibits ADP-induced platelet aggregation irreversibly, leading to prolonged antithrombotic effects .

Table 1: Key Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Mechanism of Action | Irreversible inhibition of P2Y12 receptor |

| Active Metabolite | Clopidogrel thiol (H4) |

| Bioavailability | Higher than clopidogrel; varies with formulations |

| Clinical Implications | Reduces risk of stent thrombosis and myocardial infarction |

Clopidogrel Resistance

A notable concern in clinical practice is the phenomenon of clopidogrel resistance, where certain patients exhibit inadequate response to therapy due to genetic variations in CYP2C19. Approximately 20-30% of patients with coronary artery disease (CAD) may not effectively convert clopidogrel into its active forms, leading to increased risks of adverse cardiovascular events .

Case Study: Genetic Testing for CYP2C19 Variants

- Patient Profile : 50-year-old male with a history of CAD.

- Intervention : Genetic testing revealed a CYP2C19 *2 allele.

- Outcome : Patient switched to an alternative antiplatelet therapy (prasugrel), resulting in improved clinical outcomes.

Recent Research Findings

Recent studies have explored alternative formulations and derivatives of this compound to enhance its pharmacokinetic profile and efficacy. For instance, a novel prodrug design showed that certain derivatives exhibited up to six times higher bioavailability compared to standard clopidogrel, suggesting potential for improved therapeutic effectiveness .

Q & A

Basic Research Questions

Q. What is the metabolic pathway leading to clopidogrel thiolactone formation, and which enzymes are critical in this process?

this compound is formed via a two-step oxidative process. First, clopidogrel undergoes hydrolysis by alkaline phosphatase to generate clopidogrel. Second, CYP2C19 and other isoforms (e.g., CYP1A2, CYP2B6) catalyze the oxidation of clopidogrel to this compound, a key intermediate . Experimental validation typically involves in vitro supersome assays with recombinant CYP enzymes, LC-MS for metabolite detection, and isotopic labeling (e.g., ¹⁸O₂) to trace oxidation intermediates .

Q. How does this compound exert its antiplatelet effects at the molecular level?

this compound irreversibly inhibits the P2Y12 receptor on platelets by forming a disulfide bond with cysteine residues (Cys97 and Cys175). This blocks ADP-induced platelet activation and aggregation. Methodologically, receptor binding assays (e.g., competitive inhibition with radioactive ADP analogs) and platelet aggregation studies (e.g., light transmission aggregometry) are used to quantify inhibitory potency .

Q. What experimental models are suitable for studying this compound’s pharmacokinetics and bioactivation?

In vitro systems such as human liver microsomes or supersomes expressing specific CYP isoforms (e.g., CYP2C19, CYP3A4) are employed to dissect metabolic pathways. For in vivo studies, transgenic mouse models with humanized CYP2C19 or platelet-specific P2Y12 receptor knockouts can elucidate inter-individual variability in drug response .

Advanced Research Questions

Q. How do contradictory findings regarding CYP isoform contributions to this compound formation affect experimental design?

Discrepancies exist between studies identifying CYP2C19 as the primary catalyst versus those implicating CYP3A4 . To resolve this, researchers should:

- Use isoform-specific inhibitors (e.g., ticlopidine for CYP2C19, ketoconazole for CYP3A4) in supersome assays.

- Conduct kinetic analyses (Km, Vmax) across isoforms.

- Validate findings in genotyped human hepatocytes (CYP2C19 poor vs. extensive metabolizers) .

Q. What methodologies address the impact of CYP2C19 polymorphisms on this compound’s therapeutic efficacy?

Pharmacogenomic studies combine:

- Genotyping (e.g., TaqMan assays for CYP2C19 loss-of-function alleles like *2 and *3).

- Pharmacodynamic endpoints (e.g., VerifyNow P2Y12 assay for platelet reactivity).

- Clinical trial meta-analyses (e.g., TRITON-TIMI 38 data) to correlate genotype with adverse cardiovascular events . Alternative strategies include prodrug optimization to bypass CYP2C19 dependence .

Q. How can researchers overcome challenges in synthesizing this compound and its active metabolites in vitro?

Engineered P450BM3 enzyme variants (e.g., LVQ) catalyze clopidogrel oxidation but may produce non-human metabolites. Optimization involves:

- Directed evolution of P450BM3 for enhanced thiolactone yield.

- Coupling with hydrolases to generate the active thiol acid.

- LC-MS/MS and NMR to validate metabolite identity and purity .

Q. What experimental approaches detect reactive intermediates (e.g., thiolactone oxide) generated during this compound metabolism?

Epoxide or thiophene S-oxide intermediates can be trapped using glutathione (GSH) adducts and characterized via high-resolution mass spectrometry (HRMS). Isotopic labeling (¹⁸O₂) and computational modeling (docking studies with CYP2C9/CYP2B6) further elucidate oxidation mechanisms .

Q. Methodological Considerations

- Analytical Techniques : LC-MS/MS for quantifying this compound in plasma; confocal microscopy for 3D platelet aggregation imaging .

- Data Interpretation : Use network meta-analyses to reconcile contradictory clinical findings (e.g., CYP2C19 vs. non-genetic factors in drug resistance) .

- Ethical Compliance : Adhere to guidelines for in vivo studies (e.g., IACUC protocols) and clinical data sharing (e.g., FAIR principles) .

Propriétés

IUPAC Name |

methyl (2S)-2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13/h2-5,8,13,15H,6-7,9H2,1H3/t13?,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSAZVIMJUOBNB-WUJWULDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718734 | |

| Record name | Methyl (2S)-(2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147350-75-1 | |

| Record name | 2-Oxo-clopidogrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1147350751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (2S)-(2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OXO-CLOPIDOGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IX303KU54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.